![molecular formula C16H13ClN2O3S2 B2999476 N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 886921-36-4](/img/structure/B2999476.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide, also known as CBT-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CBT-2 is a small molecule drug that has been found to have anticancer properties and has been studied extensively for its mechanism of action and potential applications in cancer treatment.
Scientific Research Applications
Cardiac Electrophysiological Activity : Research conducted by Morgan et al. (1990) explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, indicating their potential as selective class III agents for cardiac applications (Morgan et al., 1990).
Antimicrobial and Antifungal Action : A study by Kobzar, Sych, and Perekhoda (2019) focused on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, which demonstrated sensitivity to Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Kobzar, Sych, & Perekhoda, 2019).
Pro-Apoptotic Anticancer Agents : Yılmaz et al. (2015) synthesized derivatives of indapamide, including compounds with a structure similar to the compound , showing significant proapoptotic activity in melanoma cell lines (Yılmaz et al., 2015).
Antiviral Activity : Chen et al. (2010) synthesized derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, demonstrating anti-tobacco mosaic virus activity (Chen et al., 2010).
Inhibitory Properties on Carbonic Anhydrase : Büyükkıdan et al. (2013) studied metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide, which exhibited strong carbonic anhydrase inhibitory properties (Büyükkıdan et al., 2013).
Anticancer Evaluation : A study by Ravinaik et al. (2021) involved the synthesis and anticancer evaluation of benzamides, a class of compounds related to N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide, against various cancer cell lines (Ravinaik et al., 2021).
Antimicrobial Agents : Bikobo et al. (2017) synthesized thiazole derivatives showing significant antimicrobial activity against various bacterial and fungal strains (Bikobo et al., 2017).
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-2-24(21,22)13-9-4-3-6-10(13)15(20)19-16-18-14-11(17)7-5-8-12(14)23-16/h3-9H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETVVBXLQWAQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2999394.png)
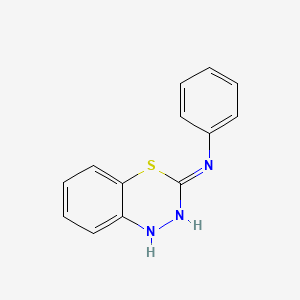
![6-Tert-butyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2999397.png)
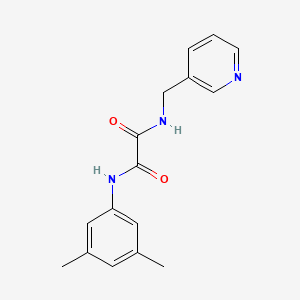

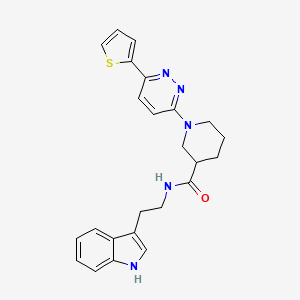
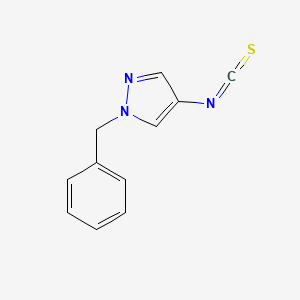
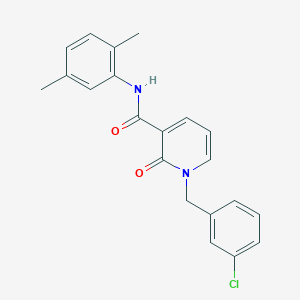
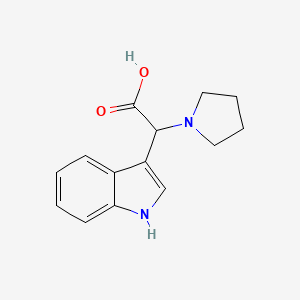
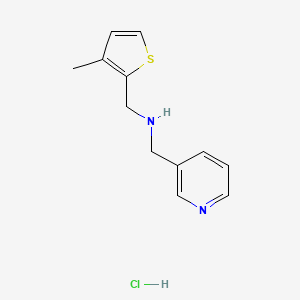
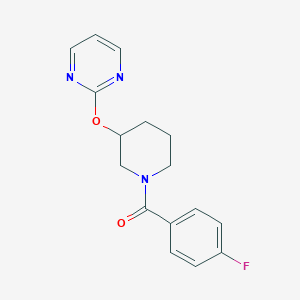
![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/no-structure.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2999414.png)
![3-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-ylthio)propanoic acid](/img/structure/B2999415.png)